

# Spectroscopic Profile of Methyl 2,2-dichloropropionate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Methyl 2,2-dichloropropionate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2,2-dichloropropionate** (CAS No. 17640-02-7), a chemical intermediate of interest in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

## Chemical Structure and Properties

**Methyl 2,2-dichloropropionate** is a halogenated ester with the molecular formula  $C_4H_6Cl_2O_2$  and a molecular weight of 156.99 g/mol <sup>[1]</sup> Its structure is characterized by a propionate backbone with two chlorine atoms attached to the  $\alpha$ -carbon.

Molecular Structure:

Caption: Chemical structure of **Methyl 2,2-dichloropropionate**.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Methyl 2,2-dichloropropionate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	Singlet	3H	O-CH <sub>3</sub> (Methoxy group)
~2.2	Singlet	3H	C-CH <sub>3</sub> (Methyl group)

Note: The chemical shift of the methoxy group is influenced by the presence of the two chlorine atoms on the adjacent carbon.

#### <sup>13</sup>C NMR (Carbon-13) NMR Data<sup>[1]</sup>

Chemical Shift (δ) ppm	Assignment
167.3	C=O (Carbonyl)
83.8	CCl <sub>2</sub>
54.0	O-CH <sub>3</sub>
28.9	C-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1750	Strong	C=O Stretch (Ester)
2950-3000	Medium	C-H Stretch (Alkyl)
1450, 1380	Medium	C-H Bend (Alkyl)
1000-1300	Strong	C-O Stretch (Ester)
600-800	Strong	C-Cl Stretch

Note: The carbonyl stretching frequency is a prominent and characteristic absorption for this compound.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Key Mass Spectral Data (Electron Ionization - EI)[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Possible Fragment
156/158/160	Low	[M] <sup>+</sup> (Molecular ion with isotopic pattern for 2 Cl)
121/123	High	[M - Cl] <sup>+</sup>
97/99	High	[M - COOCH <sub>3</sub> ] <sup>+</sup>
59	Medium	[COOCH <sub>3</sub> ] <sup>+</sup>

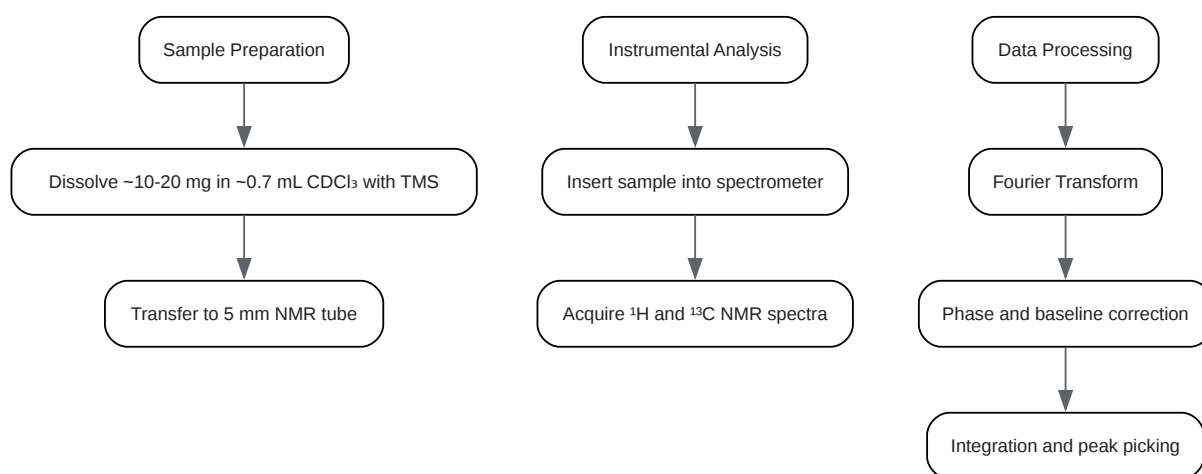
Note: The isotopic pattern of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl) results in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

A sample of **Methyl 2,2-dichloropropionate** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for  $^1\text{H}$ ).

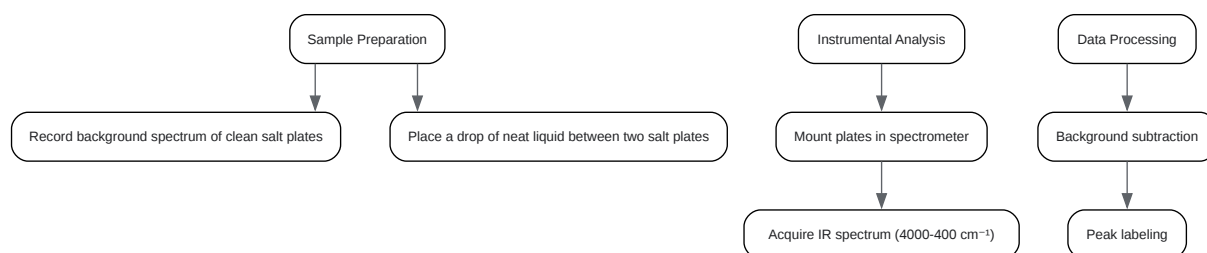


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Caption: Workflow for NMR sample preparation and analysis.

## IR Spectroscopy

A drop of neat **Methyl 2,2-dichloropropionate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is recorded prior to the sample analysis.

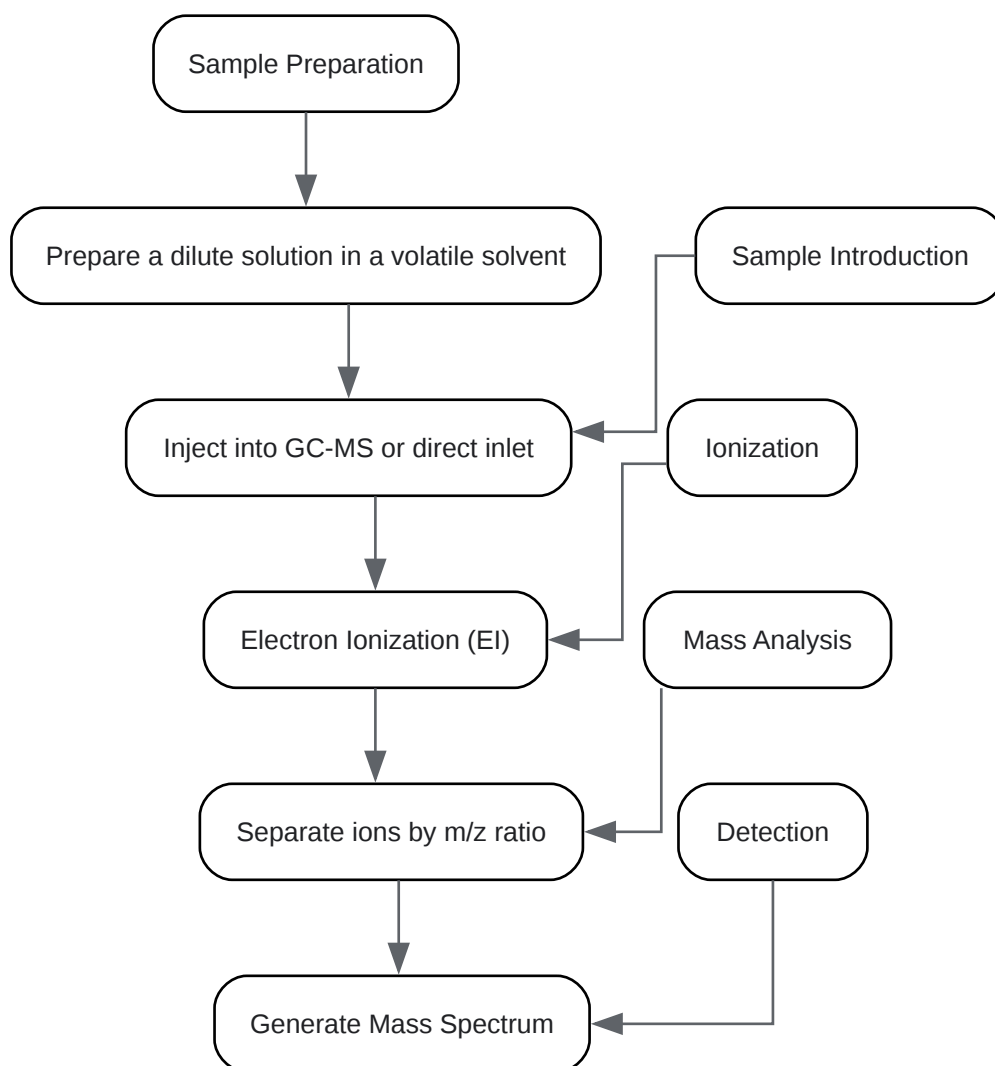


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Caption: Workflow for liquid sample IR analysis.

## Mass Spectrometry

A dilute solution of **Methyl 2,2-dichloropropionate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and ionized, commonly using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.



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Caption: General workflow for Mass Spectrometry analysis.

## Data Interpretation and Significance

The presented spectroscopic data provides a detailed "fingerprint" of **Methyl 2,2-dichloropropionate**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data confirm the presence of the methyl and methoxy groups and the quaternary carbon bearing two chlorine atoms. The IR spectrum clearly indicates the presence of the ester functional group and carbon-chlorine bonds. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used for identification and to infer structural features. Together, these data are

invaluable for confirming the identity and purity of **Methyl 2,2-dichloropropionate** in research and development settings.

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## References

- 1. Propanoic acid, 2,2-dichloro-, methyl ester | C<sub>4</sub>H<sub>6</sub>Cl<sub>2</sub>O<sub>2</sub> | CID 87207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
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